molecular formula C13H12ClN5O B10955591 4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10955591
M. Wt: 289.72 g/mol
InChI Key: GOCDWRLAXJSVNN-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be formed through cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions, often using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

    Benzimidazole Attachment: The benzimidazole moiety can be attached through nucleophilic substitution reactions, using appropriate benzimidazole derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzimidazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the pyrazole ring.

    Substitution: The chlorine atom at the 4-position of the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield a corresponding amino derivative.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, or antimicrobial properties.

    Biology: Studied for its effects on biological systems, including enzyme inhibition and receptor binding.

    Agriculture: Explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.

    Pathways Involved: The exact pathways depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methyl-1H-pyrazole-3-carboxamide: Lacks the benzimidazole moiety.

    1-Methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the chlorine atom.

    4-Chloro-1H-pyrazole-3-carboxamide: Lacks both the methyl and benzimidazole groups.

Uniqueness

The presence of both the chlorine atom and the benzimidazole moiety in 4-chloro-1-methyl-N-(1-methyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72 g/mol

IUPAC Name

4-chloro-1-methyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H12ClN5O/c1-18-7-8(14)11(17-18)12(20)16-13-15-9-5-3-4-6-10(9)19(13)2/h3-7H,1-2H3,(H,15,16,20)

InChI Key

GOCDWRLAXJSVNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2C)Cl

Origin of Product

United States

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